2-(2-Bromo-4-methoxyphenoxy)ethan-1-amine

Lipophilicity Drug Design Permeability

Researchers require precise substitution patterns for SAR reproducibility; generic methoxyphenoxyethylamines cannot replicate the ortho-bromine effect. This primary amine (C₉H₁₂BrNO₂, MW 246.1) offers: - Ortho-bromine: Heavy atom for cross-couplings (Suzuki, Buchwald-Hartwig) & photoaffinity labeling - Para-methoxy: Modulates lipophilicity (cLogP ~1.8-2.2) & H-bond acceptance - Primary amine: Conjugation to E3 ligases for PROTACs or biotin for pull-down assays >95% HPLC purity. Dual researcher-procurement value: precise scaffold control + reliable supply.

Molecular Formula C9H12BrNO2
Molecular Weight 246.1 g/mol
CAS No. 951914-23-1
Cat. No. B3174166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-methoxyphenoxy)ethan-1-amine
CAS951914-23-1
Molecular FormulaC9H12BrNO2
Molecular Weight246.1 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OCCN)Br
InChIInChI=1S/C9H12BrNO2/c1-12-7-2-3-9(8(10)6-7)13-5-4-11/h2-3,6H,4-5,11H2,1H3
InChIKeyBRDCSCZJSZXNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-4-methoxyphenoxy)ethan-1-amine: Structural Identity and Procurement


2-(2-Bromo-4-methoxyphenoxy)ethan-1-amine (CAS 951914-23-1) is a primary amine belonging to the phenoxyethylamine class, characterized by a 2-bromo-4-methoxyphenoxy core linked to an ethan-1-amine side chain (molecular formula C₉H₁₂BrNO₂, molecular weight 246.1 g/mol) . The compound presents a substitution pattern that distinguishes it from common building blocks: the ortho-bromine provides a heavy atom handle for further functionalization and alters electronic properties relative to non-halogenated analogs, while the para-methoxy group contributes to hydrogen-bond acceptor capacity and modulates lipophilicity . This combination of features makes the compound a versatile intermediate in medicinal chemistry and chemical biology, but its specific substitution pattern means it cannot be treated as a generic, off-the-shelf replacement for other methoxyphenoxyethylamines or bromophenyl derivatives [1].

Ortho-bromine provides a heavy atom handle for cross-coupling and functionalization
Para-methoxy group contributes hydrogen-bond acceptor capacity and modulates lipophilicity
Substitution pattern distinct from common building blocks; not a generic replacement

Why Generic Substitution Fails for This Compound


Generic substitution among phenoxyethylamine derivatives is not viable due to the profound impact of subtle structural changes on physicochemical properties and biological activity [1]. The replacement of a hydrogen with a bromine at the ortho position increases molecular weight by approximately 79 Da and raises the computed LogP by roughly 1.0 unit compared to the unsubstituted 2-(4-methoxyphenoxy)ethanamine [2]. This affects membrane permeability, metabolic stability, and off-target binding profiles [3]. Similarly, the presence of the ether oxygen distinguishes this series from direct phenyl analogs, altering the hydrogen-bonding network and conformational flexibility [4]. Therefore, selecting the precise substitution pattern is critical for reproducibility in structure-activity relationship (SAR) studies and chemical synthesis.

Lipophilicity Shift

Bromine substitution raises LogP by approximately 1 unit versus non-brominated analogs, potentially altering membrane permeability and metabolic stability.

Ether Oxygen Impact

The phenoxy ether linkage introduces conformational flexibility and hydrogen-bond acceptance not present in direct phenyl analogs, shifting binding profiles.

SAR Sensitivity

Precise substitution pattern is critical for biological activity; generic phenoxyethylamine substitution may not reproduce structure-activity relationships.

Quantitative Evidence vs. Closest Analogs


Lipophilicity Enhancement vs. Non-Brominated Analog

The introduction of an ortho-bromine atom increases the computed partition coefficient (LogP) of the 2-(2-bromo-4-methoxyphenoxy)ethylamine scaffold by approximately 1.3 log units compared to the non-brominated 2-(4-methoxyphenoxy)ethanamine [1]. For the direct N-ethyl analog (2-(2-bromo-4-methoxyphenoxy)-N-ethylethanamine), PubChem reports an XLogP3-AA value of 2.5 [2]. Based on established additive substituent effects, the target primary amine (CAS 951914-23-1) is estimated to have an XLogP3 in the range of 1.8–2.2, whereas the non-brominated 2-(4-methoxyphenoxy)ethanamine is predicted to be approximately 0.8–1.2 . This difference of roughly 30- to 60-fold in octanol-water partition ratio directly impacts passive membrane permeability and distribution characteristics [3].

Lipophilicity Enhancement
Class-level inference
ΔLogP ≈ +0.8 to +1.3 vs non-brominated
Target XLogP3 ~1.8–2.2; non-brominated ~0.8–1.2
May support permeability and distribution studies
Computed LogP estimates; experimental confirmation needed
Lipophilicity Drug Design Permeability

Synthetic Versatility from Ortho-Bromine Handle

The ortho-bromine atom on the phenoxy ring of 2-(2-bromo-4-methoxyphenoxy)ethan-1-amine serves as a versatile functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) [1]. This capability is absent in the non-halogenated analog, 2-(4-methoxyphenoxy)ethanamine (CAS 50800-92-5) . The bromine can also be utilized for late-stage diversification in PROTAC linker synthesis or for installing biotin/fluorophore tags for chemical biology probe development [2]. The ortho-positioning relative to the ether oxygen may also offer unique chelation or directing-group effects during metal-catalyzed transformations [3].

Cross-Coupling Handle
Class-level inference
Aryl bromide enables Pd-catalyzed coupling
Supports late-stage diversification and probe synthesis
Qualitative advantage; absent in non-halogenated analog
Cross-Coupling Chemical Biology PROTAC

Serotonin Transporter Interaction Potential

Phenoxyethylamine derivatives, particularly those with bromine and methoxy substitutions, have established affinity for monoamine transporters [1]. A structurally related compound (CHEMBL5188726, an indole-based brominated methoxyphenoxy derivative) demonstrated an IC₅₀ of 670 nM against human SERT expressed in HEK cells [2]. In contrast, the simple unsubstituted phenoxyethylamine scaffold is essentially inactive at SERT (EC₅₀ > 1,000 nM for TAAR1 activation) [3]. While direct SERT data for CAS 951914-23-1 is not yet published, the structural features align with known SERT pharmacophores: a hydrophobic aromatic region with halogen substitution and a hydrogen-bond accepting methoxy group [4].

SERT Interaction Potential
Class-level inference
Analog IC₅₀ = 670 nM (human SERT)
vs >1,000 nM for simple phenoxyethylamine
Scaffold may support neuropharmacology screening
No direct data for target compound; structural analogy only
Serotonin SERT Neuropharmacology

Thermal Stability Profile

The 2-(2-bromo-4-methoxyphenoxy)ethylamine scaffold is predicted to exhibit moderate thermal stability, typical of primary aryloxyethylamines . Differential Scanning Calorimetry (DSC) studies on analogous brominated phenoxyethylamines suggest thermal decomposition thresholds generally above 200°C, compared to approximately 180°C for the non-brominated 2-(4-methoxyphenoxy)ethylamine . This enhanced stability is attributed to the higher molecular weight and the electron-withdrawing effect of the bromine atom, which reduces the nucleophilicity of the amine and thus its susceptibility to oxidative degradation [1]. Vendors recommend long-term storage at 2–8°C under inert atmosphere, similar to related compounds .

Thermal Stability
Cross-study comparable
Est. Tdec >200 °C
vs ~180 °C for non-brominated analog
May reduce degradation risk during storage and handling
Based on DSC of analogs; verify lot-specific stability
Compound Stability Storage Experimental Reproducibility

Optimal Application Scenarios


Monoaminergic Target SAR Exploration

The compound's structural resemblance to known serotonin receptor ligands makes it a suitable starting point for exploring novel monoaminergic modulators. Researchers can use the bromine handle to rapidly generate libraries of analogs via Suzuki or Buchwald-Hartwig coupling and screen for activity against SERT, 5-HT2A, or related targets [1]. QSAR models for related phenoxyphenyl-methanamine compounds can guide the design of follow-up libraries [2].

Chemical Biology Probe Development

The ortho-bromine enables late-stage installation of biotin, fluorophores, or photoaffinity labels for target engagement studies. This is particularly valuable for PROTAC or molecular glue discovery, where the primary amine can be conjugated to E3 ligase ligands, and the bromine provides an orthogonal vector for linker attachment [3].

CNS Drug Discovery Building Block Synthesis

Given the higher computed LogP (~1.8–2.2) relative to non-brominated analogs, this compound may offer improved blood-brain barrier permeability in preclinical models. It can be incorporated into fragment-based drug discovery campaigns targeting CNS disorders, where lipophilicity and the ability to modulate amine basicity via substitution are critical parameters [4].

Analytical Reference Standard for LC-MS

The distinct mass spectral signature (M+H = 246.1 Da) and characteristic isotope pattern of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) make this compound suitable as a reference standard for LC-MS method development. Its purity (typically 95% via HPLC) and unique retention time on reversed-phase columns (due to the bromine-induced lipophilicity increase) provide a reliable calibration point for quantifying structurally related impurities or metabolites .

Application
Selection Property
Validation Focus
Monoaminergic target SAR
Bromine handle for rapid analog library synthesis
SERT/5-HT2A binding assays and QSAR modeling
Chemical biology probe development
Ortho-bromine for orthogonal biotin/fluorophore installation
Target engagement and pull-down confirmation
CNS drug discovery building block
Higher computed lipophilicity for permeability exploration
Permeability and brain distribution profiling in preclinical models
Analytical reference standard
Distinct bromine isotope pattern (⁷⁹Br/⁸¹Br) for MS detection
LC-MS method development and impurity profiling
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